molecular formula C10H12O B6234258 rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans CAS No. 10488-04-7

rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans

Cat. No.: B6234258
CAS No.: 10488-04-7
M. Wt: 148.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans: is a chiral cyclopropyl alcohol derivative. This compound is notable for its unique structural features, which include a cyclopropane ring and a phenyl group. The presence of these groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with styrene to form the cyclopropane ring. The resulting cyclopropyl compound is then subjected to reduction using lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or resolution techniques may be employed to obtain enantiomerically pure forms of the compound.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to the corresponding hydrocarbon using hydrogenation techniques.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: 2-phenylcyclopropyl ketone.

    Reduction: 2-phenylcyclopropane.

    Substitution: Nitro-phenylcyclopropylmethanol or bromo-phenylcyclopropylmethanol.

Scientific Research Applications

rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, its structural similarity to other bioactive molecules suggests it could interact with cyclooxygenase enzymes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    (1R,2S)-2-phenylcyclopropylmethanol: Another stereoisomer with different spatial arrangement.

    2-phenylcyclopropane: Lacks the hydroxyl group, resulting in different reactivity.

    Phenylcyclopropane: A simpler analog without the hydroxyl group.

Uniqueness: rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

CAS No.

10488-04-7

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.